Oxiran-2-ylmethyl hexadecanoate-d31

Isotope Dilution Mass Spectrometry Internal Standard Lipidomics

In quantitative MS, non-deuterated internal standards co-elute with endogenous analytes, causing signal interference and inaccurate glycidyl ester quantification. Oxiran-2-ylmethyl hexadecanoate-d31 resolves this with a definitive +31 Da mass shift, eliminating isotopic overlap. • ≥98% purity ensures reliable IDMS calibration for edible oil contaminant analysis per EFSA guidelines. • Compatible with LC-MS/MS and GC-MS workflows; simplifies method validation. • Available in mg to g quantities with ambient global shipping.

Molecular Formula C19H36O3
Molecular Weight 343.7 g/mol
CAS No. 1246819-24-8
Cat. No. B587333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiran-2-ylmethyl hexadecanoate-d31
CAS1246819-24-8
SynonymsHexadecanoic Acid-d31 2-Oxiranylmethyl Ester;  Palmitic Acid-d31 2,3-Epoxypropyl Ester;  (+/-)-Glycidyl Palmitate-d31;  Glycidyl Hexadecanoate-d31;  NSC 406558-d31;  Palmitic Acid-d31 Glycidyl Ester; 
Molecular FormulaC19H36O3
Molecular Weight343.7 g/mol
Structural Identifiers
InChIInChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
InChIKeyKYVUJPJYTYQNGJ-SAQPIRCFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxiran-2-ylmethyl hexadecanoate-d31 (CAS 1246819-24-8) Product Profile for Analytical Procurement


Oxiran-2-ylmethyl hexadecanoate-d31 (also known as Glycidyl Palmitate-d31, CAS 1246819-24-8) is a deuterated stable isotope-labeled analog of the fatty acid ester glycidyl palmitate . It belongs to the class of deuterated lipids and fatty acid esters. The compound has a molecular formula of C19H5D31O3, a molecular weight of 343.68 g/mol, and a reported purity of ≥98% . It is primarily utilized as an internal standard in mass spectrometry-based analytical workflows .

Workflow Isotope dilution mass spectrometry (IDMS) quantification
Role Deuterated internal standard for glycidyl ester analysis
Attribute High isotopic enrichment and purity for MS-based assays

Why Unlabeled Glycidyl Palmitate or Other Isotopologues Cannot Substitute for Oxiran-2-ylmethyl hexadecanoate-d31


In quantitative mass spectrometry, using a non-labeled analog as an internal standard is ineffective because it cannot be distinguished from the endogenous analyte, leading to signal interference and inaccurate quantification [1]. While other labeled versions exist (e.g., Glycidyl Palmitate-d5), they present different analytical characteristics. The d31 isotopologue offers a substantially larger mass shift (+31 Da) compared to the d5 version (+5 Da) , which is critical for avoiding isotopic overlap with naturally occurring isotopes (e.g., 13C) of the unlabeled analyte in complex matrices [2]. Substituting a different labeling strategy, such as 13C16, would necessitate a different procurement and potentially different chromatographic method development due to varying co-elution properties [3].

Unlabeled analog

Cannot be distinguished from endogenous analyte, causing signal interference

d5 isotopologue

Smaller mass shift may not avoid natural isotopic envelope overlap

13C-labeled standard

Different co-elution behavior may require separate method development

Quantitative Evidence for Oxiran-2-ylmethyl hexadecanoate-d31 Selection vs. Comparators


Isotopic Purity and Mass Shift of Oxiran-2-ylmethyl hexadecanoate-d31 vs. Unlabeled Glycidyl Palmitate

Oxiran-2-ylmethyl hexadecanoate-d31 provides a definitive +31 Da mass shift relative to unlabeled glycidyl palmitate due to the complete deuteration of the palmitic acid chain . This large mass difference ensures baseline separation from the monoisotopic peak of the analyte and, critically, minimizes interference from the natural abundance M+1, M+2, etc., isotopic envelope of the unlabeled compound, a common source of error in quantification [1].

Mass shift vs unlabeled
Head-to-head
+31.19 Da
Target 343.68 g/mol · Comparator 312.49 g/mol
Enables baseline separation from analyte isotopic envelope
Supports accurate IDMS quantification
Isotope Dilution Mass Spectrometry Internal Standard Lipidomics

Deuterium Labeling Extent: Oxiran-2-ylmethyl hexadecanoate-d31 (d31) vs. Glycidyl Palmitate-d5 (d5) for MS Interference Mitigation

Oxiran-2-ylmethyl hexadecanoate-d31 incorporates 31 deuterium atoms on the palmitic acid chain, whereas the alternative Glycidyl Palmitate-d5 contains only five . A higher degree of labeling provides a larger mass shift, which is a key factor in reducing the risk of spectral overlap between the internal standard and the natural isotopic peaks of the unlabeled analyte, particularly for larger molecules [1]. The d5 variant may not be sufficiently separated from the M+2 or M+4 isotopes of the unlabeled compound, leading to quantification errors in complex sample matrices [2].

Deuterium labeling extent
Head-to-head
31 vs 5 atoms
+31 Da vs +5 Da mass shift
Larger shift reduces natural isotope interference risk
Critical for trace-level quantification in complex matrices
Mass Spectrometry Isotopic Interference Internal Standard

Chromatographic Co-Elution Potential: Deuterated (d31) vs. 13C-Labeled Internal Standards for LC-MS

In LC-MS applications, a well-known limitation of highly deuterated internal standards is the potential for a slight chromatographic retention time shift compared to the unlabeled analyte, a phenomenon known as the 'deuterium isotope effect' [1]. This can lead to differential matrix effects, where the internal standard and analyte experience varying degrees of ion suppression or enhancement [2]. In contrast, 13C-labeled internal standards are known to co-elute perfectly with their unlabeled counterparts, as the isotopic substitution does not significantly alter their physicochemical properties . This is a critical differentiator for method developers to consider.

Co-elution in LC-MS
Class-level
Retention shift risk (deuterium isotope effect)
13C-IS co-elutes; d31 may show slight shift
d31 well-suited for GC-MS; LC-MS requires validation
Based on general deuterated lipid behavior; confirm per method
LC-MS Chromatography Internal Standard

Reported Chemical Purity for Method Validation: Oxiran-2-ylmethyl hexadecanoate-d31 vs. Glycidyl Palmitate-d5

Vendor specifications indicate a chemical purity of ≥98% for Oxiran-2-ylmethyl hexadecanoate-d31 . This level of purity is comparable to, and in some cases higher than, the reported 97% purity for the commercially available Glycidyl Palmitate-d5 . For analytical method validation, a high-purity internal standard is essential to ensure that the measured signal originates exclusively from the intended compound, preventing bias or interference from impurities that could co-elute or share similar MS/MS transitions [1].

Chemical purity
Reported
≥98% vs 97%
Target vs d5 comparator (vendor specs)
Supports reliable internal standard performance
Meets typical method validation purity expectations
Analytical Chemistry Method Validation Chemical Purity

Procurement Viability and Regulatory Compliance: Oxiran-2-ylmethyl hexadecanoate-d31 vs. Custom-Synthesized Internal Standards

Oxiran-2-ylmethyl hexadecanoate-d31 is a commercially available, off-the-shelf compound from multiple vendors . This contrasts with the alternative of commissioning a custom synthesis, which introduces significant lead times, variable batch-to-batch reproducibility, and the burden of independent purity and isotopic characterization. Using a commercial standard with a defined Certificate of Analysis (CoA) simplifies compliance with regulatory guidelines from bodies like the FDA and EMA, which require documented purity and stability for internal standards used in bioanalytical method validation [1].

Procurement readiness
Context-dependent
Commercial CoA available
Custom synthesis requires independent characterization
Simplifies audit trail and documentation for method validation
Reduces lead time and batch variability risk
Regulatory Compliance Supply Chain Procurement

Primary Applications for Oxiran-2-ylmethyl hexadecanoate-d31 Based on Differentiated Evidence


Accurate Quantification of Glycidyl Esters (GEs) in Edible Oils and Food Products

The primary application of Oxiran-2-ylmethyl hexadecanoate-d31 is as an internal standard for the isotope dilution mass spectrometry (IDMS) quantification of glycidyl esters (GEs), particularly glycidyl palmitate, in complex food matrices like edible oils. The compound's high purity and significant +31 Da mass shift relative to the unlabeled analyte, as detailed in the evidence above, ensure minimal isotopic interference, which is critical for meeting the strict regulatory limits for process contaminants set by agencies like the EFSA .

Method Development and Validation for LC-MS/MS and GC-MS Lipid Analysis

This compound is essential for analytical chemists developing and validating robust LC-MS/MS or GC-MS methods for lipid analysis. The evidence comparing it to other isotopologues (d5 and 13C) highlights that its high degree of deuteration (d31) makes it particularly well-suited for GC-MS applications where chromatographic separation of the isotopologue is less critical. The availability of a commercial standard with documented purity simplifies the method validation process required for regulatory submission, as supported by the evidence on procurement viability [1].

Tracing Palmitate Metabolism and Lipid Turnover in Biological Research

In lipidomics and metabolic research, Oxiran-2-ylmethyl hexadecanoate-d31 can be used as a tracer to study the metabolism and fate of palmitic acid-containing lipids. The deuterium label provides a stable, non-radioactive marker that can be tracked by MS, allowing researchers to distinguish exogenously introduced palmitate from endogenous pools. This application is a direct inference from the compound's nature as a deuterated fatty acid ester, as described in the baseline overview .

Preparation of Labeled Lysophosphatidic Acid (LPA) Analogs for Cell Signaling Studies

The deuterated glycidyl ester can serve as a precursor for synthesizing stable isotope-labeled lysophosphatidic acids (LPAs). These labeled LPAs are valuable tools in biochemical research for investigating their roles as extracellular signaling molecules, for instance, in studies of cellular apoptosis inhibition. This application leverages the deuterium label as a mass tag for precise quantification in cellular assays .

Application
Selection Property
Validation Focus
Glycidyl ester quantification in food oils
High mass shift and isotopic purity
Minimal isotopic interference in complex matrices
LC-MS/MS and GC-MS method development
Deuterated lipid with commercial CoA
Method validation documentation context; confirm co-elution for LC
Palmitate metabolism and lipid turnover studies
Stable deuterium label for metabolic tracing
Differentiation of exogenous vs endogenous palmitate pools
Synthesis of labeled LPA analogs for cell signaling
Deuterated glycidyl ester precursor
Mass-tag for precise quantification in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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